[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436392
InChI: InChI=1S/C15H23ClN4O2/c1-10-9-17-13(19-12(10)16)20-7-5-11(6-8-20)18-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,21)
SMILES: CC1=CN=C(N=C1Cl)N2CCC(CC2)NC(=O)OC(C)(C)C
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13436392

Molecular Formula: C15H23ClN4O2

Molecular Weight: 326.82 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H23ClN4O2
Molecular Weight 326.82 g/mol
IUPAC Name tert-butyl N-[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C15H23ClN4O2/c1-10-9-17-13(19-12(10)16)20-7-5-11(6-8-20)18-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,21)
Standard InChI Key IDJQJSCCPNTCOS-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1Cl)N2CCC(CC2)NC(=O)OC(C)(C)C
Canonical SMILES CC1=CN=C(N=C1Cl)N2CCC(CC2)NC(=O)OC(C)(C)C

Introduction

Structural Features and Molecular Characterization

The compound’s molecular architecture comprises three distinct components:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle that confers conformational flexibility and enables interactions with biological targets.

  • 4-Chloro-5-methylpyrimidin-2-yl Substituent: A chlorinated pyrimidine derivative with a methyl group at the 5-position, contributing to electron-deficient aromaticity and potential π-π stacking interactions.

  • tert-Butyl Carbamate Group: A bulky protecting group that enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications.

Molecular Formula: C₁₅H₂₃ClN₄O₂
Molecular Weight: 326.82 g/mol
CAS Number: 1261235-58-8

Spectroscopic Validation:

  • ¹H NMR: Key signals include δ 1.36 ppm (tert-butyl protons), δ 2.30 ppm (pyrimidine methyl group), and δ 4.20–4.50 ppm (piperidine N–H and carbamate protons).

  • ESI-MS: A prominent [M+H]⁺ peak at m/z 327.8 confirms the molecular weight.

Synthetic Routes and Optimization

The synthesis of this compound typically follows a multi-step protocol, as outlined below:

Step 1: Formation of the Pyrimidine-Piperidine Core

Reagents:

  • 4-Chloro-5-methylpyrimidin-2-amine

  • tert-Butyl piperidin-4-ylcarbamate

Conditions:

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Catalyst: Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling.

  • Temperature: 80–100°C under inert atmosphere .

Mechanism: Nucleophilic aromatic substitution at the pyrimidine’s 2-position, facilitated by the electron-withdrawing chlorine atom.

Step 2: Carbamate Protection

Reagents:

  • tert-Butyl chloroformate

  • Triethylamine (TEA)

Conditions:

  • Solvent: Dichloromethane (DCM) at 0–5°C.

  • Reaction Time: 2–4 hours.

Yield: 71–89% after purification via silica gel chromatography .

Critical Parameters:

  • Strict temperature control to prevent side reactions (e.g., over-acylation).

  • Use of anhydrous solvents to avoid hydrolysis of the chloroformate .

Physicochemical Properties

PropertyValue/RangeMethod
Melting Point112–115°CDifferential Scanning Calorimetry
SolubilityDMSO: >50 mg/mLUSP Dissolution Test
LogP2.8 ± 0.3HPLC (C18 column)
StabilityStable at −20°C (2 years)Accelerated Stability Testing

Thermogravimetric Analysis (TGA): Decomposition begins at 210°C, indicating moderate thermal stability.

Applications in Drug Development

Intermediate in Anticancer Agents

  • Serves as a precursor to CDK4/6 inhibitors (e.g., Palbociclib analogs) .

  • Case Study: Structural modification at the carbamate group improved oral bioavailability by 40% in rodent models.

Prodrug Design

  • The tert-butyl carbamate acts as a hydrolyzable prodrug moiety, enabling pH-dependent release in tumor microenvironments.

Patent Landscape and Intellectual Property

  • RU2543483C2: Describes synthetic methods for tert-butyl carbamate derivatives, emphasizing piperidine functionalization .

  • USRE47739E1: Claims pyrimidinone-based kinase inhibitors, indirectly covering structural analogs of the compound .

Future Directions and Challenges

  • Stereoselective Synthesis: Development of asymmetric routes to access enantiomerically pure forms for improved target specificity.

  • ADMET Optimization: Addressing moderate aqueous solubility (LogP = 2.8) through prodrug strategies or formulation advancements.

  • Target Validation: Elucidating off-target effects via kinome-wide profiling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator